molecular formula C17H14N2O5S B2747094 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide CAS No. 896368-19-7

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2747094
CAS RN: 896368-19-7
M. Wt: 358.37
InChI Key: SEAHLUJBBSJPSZ-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. MI-773 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Characterization

Research has led to the synthesis and characterization of novel compounds related to N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide, highlighting their potential in various applications. For instance, Aouine et al. (2011) explored the synthesis of 5-substituted tetrazoles demonstrating corrosion inhibition for mild steel in acidic media, showcasing the compound's relevance in materials science and corrosion protection Aouine et al., 2011.

Organic Synthesis Methodologies

The compound's derivatives have been utilized in organic synthesis methodologies, such as the remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling, offering a greener and more environmentally friendly approach to sulfonylation reactions Chengcai Xia et al., 2016.

Biological Activities

Significant efforts have been directed towards understanding the biological activities of derivatives of this compound. For example, Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, evaluating their antiepileptic activity through molecular docking, revealing potential therapeutic applications Asadollahi et al., 2019.

Antimicrobial and Anticancer Evaluation

Research has also focused on the antimicrobial and anticancer evaluation of derivatives, indicating their promising potential in medical and pharmaceutical fields. Patel and Dhameliya (2010) synthesized and evaluated the antibacterial and antifungal activities of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide derivatives, suggesting their utility as prospective antimicrobials Patel & Dhameliya, 2010.

Mechanism of Action

    Target of Action

    The primary target of this compound is the enzyme Phosphodiesterase 4 (PDE4) and Tumor Necrosis Factor-α (TNF-α) . These targets play a crucial role in inflammatory responses and immune regulation.

    Mode of Action

    The compound acts as a selective inhibitor of PDE4 and TNF-α . By inhibiting these targets, it modulates the inflammatory response and immune regulation, leading to potential therapeutic effects.

    Result of Action

    The molecular and cellular effects of the compound’s action include a decrease in inflammation and modulation of immune responses. This can lead to potential therapeutic effects in conditions such as psoriasis and psoriatic arthritis .

properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-19-16(21)11-7-5-8-12(14(11)17(19)22)18-15(20)10-6-3-4-9-13(10)25(2,23)24/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAHLUJBBSJPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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